![molecular formula C32H32N10O2S B2486377 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 674294-90-7](/img/no-structure.png)

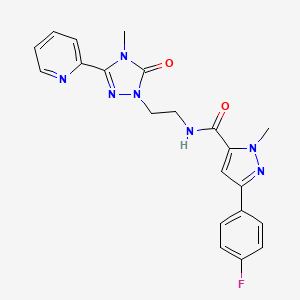

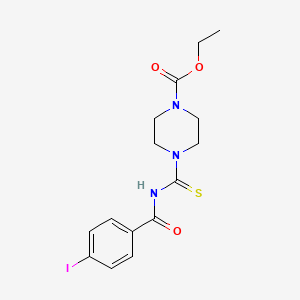

8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

- Relevance : 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione acts as an effective hCA inhibitor. Crystal structures reveal its binding interactions with hCA II and hCA VII. Notably, it exhibits higher selectivity for hCA VII due to distinct interactions in the active site .

- Significance : Inhibition of hCA VII may represent a novel pharmacological approach for neuropathic pain management. By modulating bicarbonate gradients, this enzyme influences neuronal excitation and GABAergic transmission .

- Potential : Further investigation may reveal its efficacy in treating epilepsy and related disorders .

- Implications : Understanding the conformational flexibility of the linker and tail length informs rational drug design for selective hCA inhibitors .

- Therapeutic Potential : Investigating how 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione affects these cysteines could lead to neuroprotective strategies .

Carbonic Anhydrase Inhibition

Neuropathic Pain Treatment

Anticonvulsant Properties

Structural Insights for Drug Design

Neuroprotection Mechanisms

Membrane-Bound hCA Isoforms

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, the compound has been shown to interact with hCA II and the brain-associated hCA VII .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

hCAs play a crucial role in various biochemical pathways. They facilitate the binding of the CO2 substrate and assist the catalytic reaction . hCA VII, in particular, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .

Result of Action

The inhibition of hCA VII by this compound may represent a novel pharmacologic mechanism for the treatment of neuropathic pain . Moreover, a role for hCA VII reactive cysteines towards oxidative insult has been proposed .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-bromo-2,6-dioxopurine, which is synthesized from 8-bromo-3-methyl-7-hydroxypurine and 4-benzhydrylpiperazine. The second intermediate is 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-1H-purine-2,6-dione, which is synthesized from 7-bromo-3-methyl-1H-purine-2,6-dione and 1-phenyltetrazole-5-thiol.", "Starting Materials": [ "8-bromo-3-methyl-7-hydroxypurine", "4-benzhydrylpiperazine", "7-bromo-3-methyl-1H-purine-2,6-dione", "1-phenyltetrazole-5-thiol", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-bromo-2,6-dioxopurine", "a. Dissolve 8-bromo-3-methyl-7-hydroxypurine (1.0 g, 4.2 mmol) and 4-benzhydrylpiperazine (1.5 g, 4.2 mmol) in N,N-dimethylformamide (DMF) (20 mL) and add triethylamine (1.5 mL, 10.8 mmol).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Add acetic anhydride (1.5 mL, 15.9 mmol) dropwise to the reaction mixture and stir for an additional 24 hours.", "d. Add sodium bicarbonate (2.0 g) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "e. Wash the combined organic layers with water (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-bromo-2,6-dioxopurine as a white solid (1.5 g, 78%).", "Step 2: Synthesis of 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-1H-purine-2,6-dione", "a. Dissolve 7-bromo-3-methyl-1H-purine-2,6-dione (1.0 g, 4.2 mmol) and 1-phenyltetrazole-5-thiol (1.5 g, 6.3 mmol) in DMF (20 mL) and add triethylamine (1.5 mL, 10.8 mmol).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Add sodium bicarbonate (2.0 g) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "d. Wash the combined organic layers with water (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "e. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-1H-purine-2,6-dione as a white solid (1.2 g, 68%).", "Step 3: Coupling of intermediates", "a. Dissolve 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-bromo-2,6-dioxopurine (0.5 g, 1.0 mmol) and 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-1H-purine-2,6-dione (0.3 g, 0.6 mmol) in DMF (10 mL) and add triethylamine (0.2 mL, 1.4 mmol).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "d. Wash the combined organic layers with water (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "e. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain the final product, 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, as a white solid (0.4 g, 56%)." ] } | |

CAS RN |

674294-90-7 |

Product Name |

8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Molecular Formula |

C32H32N10O2S |

Molecular Weight |

620.74 |

IUPAC Name |

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C32H32N10O2S/c1-38-28-27(29(43)34-31(38)44)41(21-22-45-32-35-36-37-42(32)25-15-9-4-10-16-25)30(33-28)40-19-17-39(18-20-40)26(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,26H,17-22H2,1H3,(H,34,43,44) |

InChI Key |

NGNBLUMTTZXJJQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NN=NN6C7=CC=CC=C7 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)

![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)